4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole
Overview
Description
The compound “4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole” is a thiazole derivative with a tert-butyldimethylsilyl ether group at the 4-position and an iodine atom at the 2-position. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group used in organic synthesis, particularly for alcohols .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the TBDMS group to a 4-hydroxymethyl-2-iodothiazole precursor. This could potentially be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazole ring, with the iodine atom and the TBDMS-protected hydroxymethyl group at the 2- and 4-positions, respectively. The presence of these functional groups would likely be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
In terms of reactivity, the iodine atom on the thiazole ring could potentially undergo substitution reactions. Additionally, the TBDMS group could be removed under acidic conditions or with fluoride ions, revealing the protected hydroxyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups. For example, the presence of the iodine atom could potentially increase the molecular weight and polarity of the compound. The TBDMS group could affect the solubility of the compound in organic solvents .Safety and Hazards
As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound. In general, contact with skin and eyes should be avoided, and inhalation or ingestion of the compound should be prevented .
Future Directions
The future directions for research on this compound would depend on the specific context. If the compound shows promising activity in a biological or chemical context, further studies could be conducted to optimize the structure and improve the activity. Additionally, the compound could potentially be used as a building block for the synthesis of more complex molecules .
Mechanism of Action
Target of action
Compounds with a tert-butyldimethylsilyl (TBDMS) group are often used in organic synthesis as protecting groups for alcohols . The TBDMS group can be added to an alcohol to protect it from reacting during subsequent steps of the synthesis. After these steps are complete, the TBDMS group can be removed to regenerate the alcohol .
Mode of action
The TBDMS group is added to an alcohol through a reaction with tert-butyldimethylsilyl chloride in the presence of a base . The oxygen atom in the alcohol forms a bond with the silicon atom in the TBDMS group, resulting in a silyl ether .
Result of action
The primary result of adding a TBDMS group to an alcohol is the formation of a silyl ether, which is resistant to many of the conditions that would cause an alcohol to react .
Action environment
The efficiency of the reaction adding or removing a TBDMS group can be influenced by various factors, including the presence of a base, the temperature, and the solvent used .
Properties
IUPAC Name |
tert-butyl-[(2-iodo-1,3-thiazol-4-yl)methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INOSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUNQSEXUIIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INOSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697157 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875548-60-0 | |
Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-iodothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875548-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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